H-Tyr(bzl)-obzl P-tosylate

Descripción general

Descripción

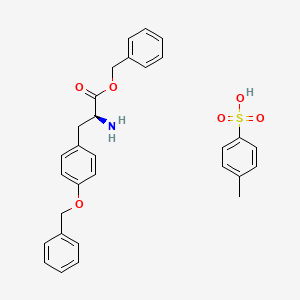

H-Tyr(bzl)-obzl P-tosylate is a synthetic peptide compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group and a tosylate group, making it a valuable tool in peptide synthesis and other chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(bzl)-obzl P-tosylate typically involves the protection of the tyrosine amino acid with benzyl groups and the subsequent tosylation. The process generally includes the following steps:

Protection of Tyrosine: Tyrosine is protected by benzyl groups to prevent unwanted reactions at the phenolic hydroxyl group.

Tosylation: The protected tyrosine is then reacted with tosyl chloride in the presence of a base such as pyridine to form the tosylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of tyrosine are protected with benzyl groups.

Tosylation Reaction: The protected tyrosine is tosylated using tosyl chloride and a base.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

H-Tyr(bzl)-obzl P-tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The benzyl groups can be removed through hydrogenation, yielding the deprotected tyrosine derivative.

Oxidation Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Deprotected tyrosine.

Oxidation: Quinone derivatives of tyrosine.

Aplicaciones Científicas De Investigación

H-Tyr(bzl)-obzl P-tosylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialized peptides and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of H-Tyr(bzl)-obzl P-tosylate involves its interaction with specific molecular targets. The benzyl and tosylate groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

H-Tyr(bzl)-OMe.HCl: Another benzyl-protected tyrosine derivative with a methoxy group.

H-Tyr(bzl)-OH: A simpler benzyl-protected tyrosine without the tosylate group.

H-Tyr(bzl)-NH2: A benzyl-protected tyrosine with an amine group.

Uniqueness

H-Tyr(bzl)-obzl P-tosylate is unique due to the presence of both benzyl and tosylate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Actividad Biológica

H-Tyr(bzl)-obzl P-tosylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, drawing on diverse sources including case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of tyrosine, modified with a benzyl group and a p-toluenesulfonate (tosylate) moiety. The structural modifications enhance its solubility and reactivity, making it suitable for various biological applications.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzyl esters have shown enhanced activity against various bacterial strains, suggesting that the benzyl group plays a crucial role in mediating this effect .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| H-Tyr(bzl) | Staphylococcus aureus | 18 |

| H-Tyr(OMe) | Pseudomonas aeruginosa | 12 |

2. Immunomodulatory Effects

The immunomodulatory effects of this compound have been explored through various in vitro studies. It has been shown to enhance T-cell proliferation and cytokine production, indicating its potential as an immunotherapeutic agent. A study demonstrated that derivatives of tyrosine can stimulate immune responses by promoting the differentiation of thymic progenitor cells into functional T-cells .

3. Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been reported to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro neuron cultures | Reduced oxidative stress markers | |

| Animal model (rats) | Improved cognitive function post-treatment |

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of this compound, researchers found that the introduction of various functional groups significantly affected the compound's biological activity. The synthesis involved coupling reactions using PyAOP as a coupling agent, yielding compounds with enhanced antimicrobial and immunomodulatory activities .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted the importance of the benzyl group in enhancing the biological profile of tyrosine derivatives. Variations in substituents on the aromatic ring were shown to modulate both antimicrobial efficacy and immunological responses, providing insights into optimizing these compounds for therapeutic use .

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHPRLKRQQBIRK-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662686 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66009-35-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.